2-[2-(1H-1,2,4-triazol-1-yl)acetamido]acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[[2-(1,2,4-triazol-1-yl)acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3/c11-5(8-1-6(12)13)2-10-4-7-3-9-10/h3-4H,1-2H2,(H,8,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKLRYHVSKOSMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Advanced Structural Considerations
Exploration of Crystal Packing and Intermolecular Interactions
A comprehensive search of crystallographic databases and scientific literature did not yield a publicly available crystal structure for 2-[2-(1H-1,2,4-triazol-1-yl)acetamido]acetic acid. Therefore, a detailed analysis of its specific crystal packing and intermolecular interactions, including the generation of data tables with bond lengths and angles, cannot be provided at this time.
To offer a speculative insight based on the chemical structure of the molecule and known interactions of similar functional groups found in other crystal structures, one could anticipate the presence of a robust network of intermolecular hydrogen bonds. The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). The amide group provides another hydrogen bond donor (N-H) and an acceptor (C=O). Furthermore, the nitrogen atoms of the 1,2,4-triazole (B32235) ring can act as hydrogen bond acceptors.
These multiple hydrogen bonding sites would likely lead to the formation of complex supramolecular architectures, such as chains, sheets, or three-dimensional networks. For instance, the carboxylic acid moieties could form classic dimeric synthons through O-H···O=C interactions. The amide groups could engage in N-H···O=C hydrogen bonds, linking molecules into chains. The triazole nitrogen atoms could participate in hydrogen bonding with the carboxylic acid protons or amide protons of neighboring molecules, further extending the network.
Without experimental data, any further description of the crystal packing, including quantitative details like bond distances, angles, and unit cell parameters, would be purely hypothetical. The generation of a data table is therefore not possible.
Synthetic Methodologies for 2 2 1h 1,2,4 Triazol 1 Yl Acetamido Acetic Acid and Its Precursors
Strategies for the Construction of the 1,2,4-Triazole (B32235) Ring System
The formation of the 1,2,4-triazole heterocycle is a critical step, and various methods have been developed for its synthesis. These strategies offer flexibility in terms of starting materials and reaction conditions.
Cycloaddition reactions represent a powerful tool for the construction of heterocyclic systems, including the 1,2,4-triazole ring. researchgate.netuzhnu.edu.ua These reactions often proceed with high efficiency and control over the substitution pattern of the resulting heterocycle. A notable example is the 1,3-dipolar cycloaddition, which involves the reaction of a 1,3-dipole with a dipolarophile. While the Huisgen 1,3-dipolar cycloaddition is renowned for synthesizing 1,2,3-triazoles, related strategies are employed for 1,2,4-triazoles. For instance, a [3+2] cycloaddition between nitrile ylides and diazonium salts, often catalyzed by copper, provides a direct route to diversely substituted 1,2,4-triazoles under mild conditions. isres.org Another approach involves the formal [3+2] cycloaddition of organo-cyanamide ions with nitrile imine dipoles to produce 1,2,4-triazol-3-imines, which can be subsequently hydrolyzed to the corresponding 1,2,4-triazol-5-ones. researchgate.net
| Cycloaddition Type | Reactants | Catalyst/Conditions | Product Type | Reference |
| [3+2] Cycloaddition | Nitrile Ylides + Diazonium Salts | Copper catalyst, mild conditions | Substituted 1,2,4-Triazoles | isres.org |
| Formal [3+2] Cycloaddition | Organo-cyanamide Ions + Nitrile Imines | Base | 1,2,4-Triazol-3-imines | researchgate.net |
| Diels-Alder ([4+2]) | 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) + Dienes | Varies | Fused Triazole Systems | acgpubs.org |
A direct and common method for introducing the acetic acid side chain onto the 1,2,4-triazole ring is through N-alkylation. This reaction involves the deprotonation of 1,2,4-triazole with a suitable base, followed by nucleophilic attack on a halogenated acetic acid derivative, such as ethyl bromoacetate. nih.gov The alkylation of unsubstituted 1,2,4-triazole can lead to a mixture of N1 and N4-alkylated isomers. However, the N1-isomer is typically the major product, especially when using bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net The regioselectivity can be influenced by the choice of base, solvent, and reaction temperature. researchgate.netresearchgate.net The resulting ester, 2-(1H-1,2,4-triazol-1-yl)acetate, is a direct precursor to the required triazole-functionalized acetic acid.
| Alkylating Agent | Base | Solvent | Major Product | Reference |
| Alkyl Halides | DBU | THF | N1-alkylated isomer (~90%) | researchgate.net |
| 4-Nitrobenzyl Halides | Various | Varies | N1 and N4 isomers | researchgate.net |
| Ethyl Bromoacetate | Sodium Ethoxide | Ethanol (B145695) | Ethyl [3-(4-chlorophenyl)-5-oxo-4-{[phenylmethylene]amino}-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate | nih.gov |
Classical methods for synthesizing the 1,2,4-triazole ring often rely on the cyclization of open-chain precursors like thiosemicarbazides and hydrazides. researchgate.net One established route involves the reaction of a hydrazide with an isothiocyanate to form an N-acylthiosemicarbazide intermediate. dergipark.org.trnih.gov This intermediate can then undergo cyclization under basic conditions, such as refluxing in aqueous sodium hydroxide (B78521), to yield a 1,2,4-triazole-3-thione. dergipark.org.trnih.govnih.gov The thione group can be subsequently removed or modified if necessary. This method is versatile and widely used for preparing a variety of substituted 1,2,4-triazoles. researchgate.netnih.gov For instance, reacting 2-(ethylsulfanyl)benzohydrazide with various aryl isothiocyanates produces thiosemicarbazides, which upon cyclization in aqueous NaOH, yield 5-[2-(ethylsulfanyl)phenyl]-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones. nih.gov
| Precursor | Reagent | Conditions | Product | Reference |
| Hydrazide + Isothiocyanate | 1. Reflux in Ethanol 2. Reflux in aq. NaOH | Basic Cyclization | 1,2,4-Triazole-3-thione | dergipark.org.trnih.gov |
| Palmitohydrazide + Aryl Isothiocyanate | 1. Reflux in Acetonitrile 2. 2% NaOH, reflux | Basic Cyclization | 4-Aryl-5-pentadecyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | nih.gov |
| Ethyl Cyanoacetates + Formylhydrazide | Pinner reaction (via carboxyimidate salts) | Varies | 2-(1H-1,2,4-triazol-3-yl)acetates | nih.gov |
Formation of the Acetamidoacetic Acid Moiety
The final stage of the synthesis involves creating the amide bond that links the triazole-functionalized acetic acid precursor with a glycine (B1666218) molecule or its derivative.
Once 2-(1H-1,2,4-triazol-1-yl)acetic acid is synthesized, it can be coupled with glycine or a glycine ester (e.g., glycine methyl ester) to form the target molecule. This amidation reaction typically requires the activation of the carboxylic acid group of the triazole precursor. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or converting the carboxylic acid to an acid chloride (e.g., using thionyl chloride) can be employed. ptfarm.pl The reaction of an acetyl chloride derivative with an amine is a common method for forming amide bonds. For example, (2,4-dioxothiazolidin-5-yl)acetyl chloride has been reacted with 1,2,4-triazole derivatives in the presence of a base like triethylamine (B128534) to form the corresponding amides. ptfarm.pl A similar strategy can be applied by first converting 2-(1H-1,2,4-triazol-1-yl)acetic acid to its acid chloride and then reacting it with glycine or a protected glycine derivative.
The synthesis of glycinamide (B1583983) derivatives is a well-established process in medicinal chemistry. nih.gov In the context of the target molecule, a glycine derivative, such as glycine methyl ester hydrochloride, can be used as the amine component in the coupling reaction. The ester protects the carboxylic acid of glycine during the amidation. The coupling with the activated 2-(1H-1,2,4-triazol-1-yl)acetic acid would yield methyl 2-[2-(1H-1,2,4-triazol-1-yl)acetamido]acetate. The final step would then be the saponification (hydrolysis) of the methyl ester under basic or acidic conditions to afford the desired product, 2-[2-(1H-1,2,4-triazol-1-yl)acetamido]acetic acid. This stepwise approach ensures that the desired amide bond is formed selectively.
| Activated Triazole Precursor | Glycine Derivative | Coupling Conditions | Post-reaction Step |
| 2-(1H-1,2,4-triazol-1-yl)acetyl chloride | Glycine | Anhydrous solvent, base (e.g., triethylamine) | Neutralization/Purification |
| 2-(1H-1,2,4-triazol-1-yl)acetic acid | Glycine methyl ester | Peptide coupling agent (e.g., DCC, EDC) | Ester hydrolysis (saponification) |
Advanced Synthetic Approaches and Process Optimization
The contemporary synthesis of complex molecules like this compound is driven by the need for processes that are not only high-yielding but also safe and sustainable. Advanced approaches such as continuous-flow manufacturing and the application of green chemistry principles are at the forefront of this evolution, addressing the limitations of classical batch synthesis.
Continuous-Flow Synthesis Methodologies for Triazole-Acetic Acid Analogues
Continuous-flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients and intermediates, offering significant advantages in terms of safety, efficiency, and scalability. The synthesis of a close analogue, 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, has been successfully demonstrated using a novel, metal-free continuous-flow process. rsc.orgchemrxiv.org This method focuses on the efficient construction of the triazole ring under flow conditions, which is a key step in the synthesis of the broader class of triazole-acetic acid derivatives.
The continuous, one-pot method is noted for being atom-economical, highly selective, and environmentally benign, primarily due to the elimination of chromatographic purification and intermediate isolation steps. rsc.orgchemrxiv.org Compared to earlier batch routes, the flow process achieves higher yields and allows for the safe handling of highly energetic intermediates by minimizing their accumulation at any given time. rsc.org This methodology has been shown to be generalizable for the rapid and sustainable construction of various differentially-functionalized 1,2,4-triazoles, suggesting its applicability to the synthesis of the title compound's core structure. rsc.org
Studies on other triazole derivatives, such as 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acids, have also highlighted the benefits of continuous-flow synthesis. beilstein-journals.org These processes can achieve high reaction rates and can be scaled up for gram-scale production in a safe and straightforward manner. beilstein-journals.org High-throughput methodologies combining continuous-flow synthesis with integrated purification platforms have also been developed for creating libraries of 1,2,4-triazole compounds, further underscoring the versatility of this technology. rsc.org
Green Chemistry Principles in Synthetic Design (e.g., solvent-free, catalytic methods)
The principles of green chemistry are increasingly being integrated into the synthetic design of 1,2,4-triazole derivatives to minimize environmental impact. nih.govrsc.org Key strategies include the use of catalytic methods, solvent-free reactions, and alternative energy sources like microwave irradiation.
Catalytic Methods: A variety of catalytic systems have been developed to enhance the efficiency and selectivity of 1,2,4-triazole synthesis. Copper-catalyzed reactions are common, enabling the formation of the triazole ring through oxidative coupling or cycloaddition reactions. frontiersin.orgisres.org For instance, a copper-catalyzed intermolecular [3+2] cycloaddition has been shown to produce diverse 1,2,4-triazoles from readily available starting materials under mild conditions. isres.org Silver(I) and copper(II) catalysts have been used to control the regioselectivity in the synthesis of 1,3- and 1,5-disubstituted 1,2,4-triazoles, respectively. frontiersin.org The use of heterogeneous catalysts is also a significant green approach, as they can be easily recovered and reused.
Solvent-Free and Alternative Energy Methods: Conducting reactions without a solvent or using environmentally benign solvents is a cornerstone of green chemistry. The synthesis of 1,2,4-triazole derivatives has been achieved under solvent-free conditions, often facilitated by microwave irradiation. researchgate.net Microwave-assisted synthesis can dramatically reduce reaction times and improve yields. researchgate.net For example, an eco-friendly, ultrasound-assisted, one-pot method has been reported for synthesizing 1,2,4-triazole derivatives, showcasing the utility of alternative energy sources in promoting greener chemical processes. researchgate.net These approaches not only reduce waste from organic solvents but also often lead to improved energy efficiency. researchgate.net
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing yield, purity, and process efficiency. For the synthesis of 1,2,4-triazole derivatives, key parameters that are often optimized include the choice of catalyst, base, solvent, temperature, and reaction time.
In the synthesis of 1,2,4-triazolyl pyridines, for example, structure-activity relationship (SAR) studies have guided the optimization of the synthetic route to identify potent analogues. nih.gov The reaction conditions for key steps, such as intramolecular cyclization and subsequent alkylation, were refined to achieve yields ranging from 70-99% for the cyclization and 43-87% for the alkylation step. nih.gov
The development of the continuous-flow synthesis for 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid involved significant optimization of parameters such as temperature, pressure, and residence time to achieve higher yields compared to batch processes. rsc.orgchemrxiv.org The use of in-line monitoring techniques, such as FT-IR, can facilitate rapid optimization of reaction parameters in real-time, leading to a better understanding of reaction kinetics and improved process control.
The table below summarizes key optimization parameters from a study on a related triazole synthesis, highlighting the impact of different conditions on yield.
| Parameter | Condition 1 | Condition 2 | Outcome | Reference |
| Synthesis Type | Batch | Continuous-Flow | Higher yield in flow | rsc.org |
| Purification | Chromatography | Avoided | Increased efficiency | chemrxiv.org |
| Safety | Energetic intermediate accumulation | Minimized accumulation | Improved safety profile | rsc.org |
Purification and Isolation Techniques for the Chemical Entity
The purification and isolation of the final product are critical steps to ensure the required purity of the chemical entity. For a polar molecule like this compound, which contains both a carboxylic acid and an amide functional group, specific techniques are required to separate it from starting materials, reagents, and byproducts. Common methods for purifying triazole derivatives and related polar compounds include recrystallization and various forms of chromatography.
Recrystallization: This is a primary technique for the purification of solid compounds. The selection of an appropriate solvent system is crucial for effective purification. For polar, N-acetylated amino acid derivatives, recrystallization from polar solvents is often effective. A study on N-protected 2-(1H-1,2,3-triazol-1-yl)glycine derivatives reported successful recrystallization from an acetone-ether mixture. For other polar heterocyclic compounds, solvents such as ethanol or aqueous ethanol mixtures have been used successfully. chemrxiv.org The process typically involves dissolving the crude product in a minimum amount of a hot solvent in which it is soluble, followed by slow cooling to allow for the formation of pure crystals.
Chromatographic Techniques: When recrystallization is not sufficient or practical, chromatography is the method of choice.
Silica (B1680970) Gel Column Chromatography: This is a standard technique for purifying organic compounds. For polar molecules like triazole carboxamides, polar eluent systems are necessary. For example, 1-(alkoxymethyl)-1,2,4-triazole-3-carboxamides have been purified using a toluene-acetone eluent system modified with triethylamine on a silica gel column. qu.edu.qa Another example involved the purification of novel 1,2,4-triazole derivatives containing amino acid fragments using a hexane/ethyl acetate (B1210297) gradient.
Ion-Exchange Chromatography (IEX): Given the presence of a carboxylic acid group, the target molecule is acidic and can be purified using anion-exchange chromatography. This technique separates molecules based on their net charge. The compound would bind to an anion-exchange resin at a pH above its pKa and could then be eluted by changing the pH or increasing the salt concentration. This method is particularly effective for separating acidic compounds from neutral or basic impurities. The recovery of acetic acid from dilute solutions has been demonstrated using mixed-bed ion exchange resins. rsc.org
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic technique well-suited for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography. It would be a suitable analytical and potentially preparative technique for this compound, using a polar stationary phase and a mobile phase containing a high concentration of an organic solvent (like acetonitrile) with a small amount of aqueous buffer. researchgate.net
The choice of purification method depends on the specific impurities present, the scale of the synthesis, and the required final purity of the compound. Often, a combination of these techniques is employed to achieve the desired product specifications.
Chemical Transformations and Derivatization Strategies
Reactions Involving the Carboxylic Acid Group
The terminal carboxylic acid moiety is a primary site for derivatization, enabling the synthesis of esters, amides, and alcohol derivatives, as well as the formation of salts and coordination complexes.
The carboxylic acid group of 2-[2-(1H-1,2,4-triazol-1-yl)acetamido]acetic acid can be readily converted into a variety of ester and amide derivatives.
Esterification: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as the Fischer esterification. masterorganicchemistry.comyoutube.com This is an equilibrium-limited reaction, and to achieve high conversion, it often requires the removal of water or the use of the alcohol as a solvent in large excess. masterorganicchemistry.comresearchgate.net For example, reaction with ethanol (B145695) and a catalytic amount of sulfuric acid would yield the corresponding ethyl ester.
Amide Formation: The synthesis of new amide derivatives from the carboxylic acid group is a common and versatile transformation. This can be accomplished by first activating the carboxylic acid, as direct reaction with an amine is often slow. khanacademy.org Common methods include:
Conversion to Acyl Halides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to a highly reactive acyl chloride. This intermediate readily reacts with primary or secondary amines to form the desired amide. nih.govfishersci.co.uk
Use of Coupling Reagents: A wide array of coupling reagents can facilitate amide bond formation directly from the carboxylic acid and an amine under mild conditions. These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), form a reactive intermediate that is then susceptible to nucleophilic attack by the amine. fishersci.co.ukorganic-chemistry.org
These reactions allow for the introduction of a wide range of substituents, enabling the creation of a library of compounds with varied properties.
| Transformation | Reagent Class | Specific Examples | Typical Conditions |
|---|---|---|---|
| Esterification | Acid Catalyst | H₂SO₄, TsOH | Excess alcohol, heat, removal of water masterorganicchemistry.com |
| Amide Formation | Activating Agents | SOCl₂, (COCl)₂ | Forms acyl chloride intermediate, then add amine fishersci.co.uk |
| Coupling Reagents | EDC, DCC, HATU | Carboxylic acid, amine, coupling agent, base, room temp fishersci.co.uk |
The carboxylic acid group can be reduced to a primary alcohol, yielding 2-[2-(1H-1,2,4-triazol-1-yl)acetamido]ethanol. This transformation requires a potent reducing agent, as carboxylic acids are relatively resistant to reduction.
Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, capable of reducing carboxylic acids to primary alcohols in high yield. chemguide.co.uk The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to neutralize the reaction and protonate the resulting alkoxide. chemguide.co.uk
A key challenge in the reduction of this compound is the presence of the amide functional group, which can also be reduced by LiAlH₄. Achieving selective reduction of the carboxylic acid while preserving the amide linkage is difficult with such powerful hydrides. However, alternative methods have been developed for the selective reduction of carboxylic acids that are tolerant of other functional groups, including amides. For instance, visible light photoredox catalysis using hydrosilanes has been shown to reduce carboxylic acids to aldehydes, which can then be further reduced to the alcohol, under mild conditions that leave amide groups intact. rsc.org
Salt Formation: As a carboxylic acid, the compound can react with bases to form salts. Treatment with an inorganic base, such as sodium hydroxide (B78521) or potassium hydroxide, results in the formation of the corresponding carboxylate salt. nih.gov Similarly, reaction with organic amines can yield ammonium (B1175870) carboxylate salts. The formation of N-acyl amino acid salts is a well-established process. google.com These salt derivatives often exhibit increased aqueous solubility compared to the parent acid.
Metal Coordination: The molecule possesses multiple potential donor atoms—the nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylate group—making it an effective ligand for coordination with metal ions. nih.gov Triazole derivatives are well-known for their ability to form stable complexes with a variety of transition metals. ekb.egnih.gov The carboxylate group can coordinate in a monodentate or bidentate fashion, while the triazole ring can bind through one or more of its nitrogen atoms, potentially acting as a bridging ligand to form coordination polymers. globethesis.com The specific coordination mode depends on the metal ion, the reaction conditions, and the presence of other ligands. nih.gov
| Functional Group | Potential Donor Atoms | Coordination Behavior |
|---|---|---|
| 1,2,4-Triazole (B32235) Ring | N2, N4 atoms | Can act as a monodentate or bridging ligand nih.govnih.gov |
| Carboxylate Group | Oxygen atoms | Can act as a monodentate or bidentate chelating ligand |
| Amide Group | Oxygen atom | Can potentially coordinate, but generally a weaker donor than carboxylate |
Reactions Involving the Amide Linkage
The secondary amide bond is another key site for chemical modification, offering possibilities for hydrolysis, transamidation, and functionalization of the amide nitrogen.
Hydrolysis: The amide bond in this compound is significantly more stable to hydrolysis than an ester bond due to resonance stabilization. masterorganicchemistry.com Cleavage of this bond to yield 2-(1H-1,2,4-triazol-1-yl)acetic acid and glycine (B1666218) typically requires vigorous conditions, such as prolonged heating with strong aqueous acid (e.g., 6 N HCl) or a strong base. nih.govrsc.org Under milder acidic conditions, some N-acyl amino acid derivatives have shown unexpected hydrolytic instability, but this is highly dependent on the structure of the acyl group. nih.gov Metal complexes can also be used to catalyze the hydrolysis of amide bonds under physiologically relevant conditions. researchgate.netnih.gov
Transamidation: This reaction involves the exchange of the amino acid portion of the amide with a different amine. Direct transamidation is challenging due to the stability of the amide bond and requires a catalyst to activate the amide carbonyl. nih.gov Various methods have been developed, including those using metal catalysts or boron-based reagents. nih.govorganic-chemistry.org This approach allows for the synthesis of new amides without proceeding through the carboxylic acid, offering an alternative synthetic route. For instance, reacting the parent compound with a different amino acid ester in the presence of a suitable catalyst could yield a new peptide-like derivative. researchgate.net
The amide group contains an N-H bond, which can potentially be functionalized. The proton on the amide nitrogen is weakly acidic and can be removed by a strong base to form an amidate anion. This anion can then react with an electrophile, such as an alkyl halide, to form an N-substituted derivative.
However, this reaction must be approached with caution due to the presence of other reactive sites in the molecule. The carboxylic acid proton is far more acidic and would react first with any added base. Therefore, this strategy would likely require the carboxylic acid to be protected, for example as an ester, prior to attempting N-functionalization. Furthermore, the triazole ring also has N-H tautomeric forms and can be alkylated, creating potential challenges with selectivity. The planarity of the amide bond, a result of electron delocalization, is a key feature of its structure, and reactions at the nitrogen can be influenced by these electronic and steric factors. chemrxiv.org
Transformations of the 1,2,4-Triazole Heterocycle
The 1,2,4-triazole ring is a robust aromatic system, yet it is amenable to a range of chemical modifications. These include substitutions on the carbon atoms of the ring, functionalization of the unsubstituted nitrogen atom, and annulation to form fused heterocyclic systems.
Substitutions on the Triazole Ring Carbons
Direct substitution on the C3 and C5 carbons of the 1H-1,2,4-triazole ring can be challenging due to the electron-deficient nature of the ring. However, several strategies have been developed for the functionalization of 1-substituted-1,2,4-triazoles.
One common approach involves initial halogenation of the triazole ring, followed by subsequent cross-coupling reactions. For instance, 1-substituted-1,2,4-triazoles can be brominated at the 3- and 5-positions. These halogenated intermediates can then undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or other substituents. While direct halogenation of this compound is not explicitly detailed in the literature, the general methodology for halogenating 1-substituted triazoles is well-established. researchgate.net
Another strategy is the direct C-H functionalization of the triazole ring. Palladium-catalyzed C-H arylation has been successfully applied to 1-substituted 1,2,4-triazoles, allowing for the introduction of aryl groups at the C5 position. This method avoids the need for pre-functionalization of the triazole ring. The applicability of this reaction to the target molecule would depend on the compatibility of the acetamidoacetic acid side chain with the reaction conditions.
| Transformation | Reagents and Conditions | Product Type |
| Halogenation | N-Bromosuccinimide (NBS) or Br2 | 3,5-Dibromo-1-substituted-1,2,4-triazole |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 3,5-Diaryl-1-substituted-1,2,4-triazole |
| Direct C-H Arylation | Aryl halide, Pd catalyst, ligand, base | 5-Aryl-1-substituted-1,2,4-triazole |
Table 1: General Strategies for Substitution on the 1,2,4-Triazole Ring Carbons
N-Functionalization of Unsubstituted Triazole Nitrogen Atoms
The 1,2,4-triazole ring in this compound has an unsubstituted nitrogen atom at the 4-position, which is a prime site for further functionalization.
N-Alkylation (Quaternization): The N4 atom of a 1-substituted-1,2,4-triazole can be alkylated using alkyl halides to form quaternary triazolium salts. nih.govresearchgate.net This transformation introduces a positive charge and can significantly alter the solubility and biological properties of the molecule. The reaction typically proceeds by heating the 1-substituted-1,2,4-triazole with an excess of an alkyl halide. nih.govresearchgate.net
Mannich Reaction: The N-H proton at the 4-position can also participate in Mannich reactions. This involves the condensation of the triazole with formaldehyde (B43269) and a secondary amine to introduce an aminomethyl group at the N4 position. researchgate.netnih.govmdpi.comsemanticscholar.org This is a versatile method for introducing a variety of amine functionalities.
| Transformation | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, heat | 1,4-Disubstituted-1,2,4-triazolium salt |
| Mannich Reaction | Formaldehyde, secondary amine | 4-(Aminomethyl)-1-substituted-1,2,4-triazole |
Table 2: Strategies for N-Functionalization of the Unsubstituted Triazole Nitrogen
Derivatization to Fused Heterocyclic Systems
The 1,2,4-triazole ring can serve as a precursor for the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal chemistry. This typically involves the introduction of a reactive functional group, such as an amino group, onto the triazole ring, followed by cyclization with a suitable bifunctional reagent.
Synthesis of Triazolo[4,3-a]pyrimidines: One common strategy involves the synthesis of a 4-amino-1,2,4-triazole (B31798) derivative. nih.govorganic-chemistry.orgresearchgate.netnih.gov This can be achieved through various synthetic routes. The resulting 4-amino-1-substituted-1,2,4-triazole can then undergo condensation with a 1,3-dicarbonyl compound or its equivalent to form a triazolo[4,3-a]pyrimidine ring system. nih.govorganic-chemistry.orgresearchgate.netnih.gov
Synthesis of Triazolo[3,4-b] nih.govnih.govorganic-chemistry.orgthiadiazoles: Similarly, a 4-amino-3-mercapto-1,2,4-triazole derivative can be used as a key intermediate for the synthesis of triazolo[3,4-b] nih.govnih.govorganic-chemistry.orgthiadiazoles. The amino and mercapto groups provide two nucleophilic centers that can react with various electrophiles to form the fused thiadiazole ring.
While the direct conversion of this compound to these fused systems has not been reported, the synthesis of a 4-amino derivative of this compound would open up pathways to these important heterocyclic scaffolds.
| Fused System | Key Intermediate | General Cyclization Reagent |
| Triazolo[4,3-a]pyrimidine | 4-Amino-1-substituted-1,2,4-triazole | 1,3-Dicarbonyl compound |
| Triazolo[3,4-b] nih.govnih.govorganic-chemistry.orgthiadiazole | 4-Amino-3-mercapto-1-substituted-1,2,4-triazole | Carboxylic acids, aldehydes, etc. |
Table 3: General Strategies for the Synthesis of Fused Heterocyclic Systems
Synthesis of Analogues and Homologues of the Compound
The synthesis of analogues and homologues of this compound allows for the exploration of the structure-activity relationship by modifying the side chains attached to the triazole ring.
Analogues with Modified Acyl Group: Analogues can be synthesized by replacing the acetyl group with other acyl moieties. For instance, instead of using a derivative of acetic acid to acylate the aminoacetic acid, derivatives of other carboxylic acids can be employed. This would lead to compounds with different alkyl or aryl groups attached to the carbonyl of the acetamido linker.
Homologues with Modified Amino Acid Moiety: Homologues of the parent compound can be prepared by using different amino acids in the synthesis. For example, using alanine (B10760859) instead of glycine would result in 2-[2-(1H-1,2,4-triazol-1-yl)acetamido]propanoic acid. Similarly, using beta-alanine (B559535) would yield 3-[2-(1H-1,2,4-triazol-1-yl)acetamido]propanoic acid. The synthesis of such homologues has been reported for similar triazole-containing structures. mdpi.comamazonaws.comchemicalbook.com
Analogues with Modified Triazole Substituents: As discussed in section 4.3.1, the triazole ring itself can be substituted. The synthesis of analogues with substituents at the C3 and C5 positions of the triazole ring would involve starting with a pre-functionalized 1,2,4-triazole and then introducing the acetamidoacetic acid side chain at the N1 position. For example, starting with 3-methyl-1H-1,2,4-triazole would lead to the synthesis of 2-[2-(3-methyl-1H-1,2,4-triazol-1-yl)acetamido]acetic acid. rsc.org
| Modification | Example Analogue/Homologue |
| Modified Acyl Group | 2-[2-(1H-1,2,4-triazol-1-yl)propanamido]acetic acid |
| Modified Amino Acid Moiety | 2-[2-(1H-1,2,4-triazol-1-yl)acetamido]propanoic acid |
| Modified Triazole Ring | 2-[2-(3-methyl-1H-1,2,4-triazol-1-yl)acetamido]acetic acid |
Table 4: Examples of Analogues and Homologues
Spectroscopic and Advanced Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR for Proton Environment Analysis
¹H NMR spectroscopy would identify all unique proton environments in the molecule. The expected signals would correspond to the two protons on the triazole ring (at C3 and C5), the methylene (B1212753) protons of the acetyl group, the methylene protons of the glycine (B1666218) moiety, the amide proton (N-H), and the acidic proton of the carboxyl group (COOH). The chemical shift (δ), splitting pattern (multiplicity), and integration of each signal would confirm the connectivity and relative number of protons.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| Triazole C-H (2H) | 8.0 - 9.0 | Singlets | 2H |
| Acetyl CH₂ | ~5.0 | Singlet | 2H |
| Glycine CH₂ | ~4.0 | Doublet | 2H |
| Amide N-H | Variable (broad singlet) | Broad Singlet | 1H |
| Carboxyl O-H | Variable (broad singlet) | Broad Singlet | 1H |
Note: This table is predictive and not based on experimental data.
¹³C NMR for Carbon Skeleton Elucidation
¹³C NMR spectroscopy would reveal the number of unique carbon atoms and their chemical environments. Signals would be expected for the two triazole ring carbons, the carbonyl carbons of the amide and carboxylic acid, and the two distinct methylene carbons.
Expected ¹³C NMR Data:
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| Triazole C-H | 140 - 155 |
| Amide C=O | 165 - 175 |
| Carboxylic Acid C=O | 170 - 180 |
| Acetyl CH₂ | 50 - 60 |
| Glycine CH₂ | 40 - 50 |
Note: This table is predictive and not based on experimental data.
2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional NMR techniques would be crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, between the amide N-H and the adjacent glycine CH₂ protons.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (e.g., each CH₂ group with its respective protons).
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is essential for connecting the different fragments of the molecule, such as linking the triazole protons to the acetyl methylene carbons and the glycine protons to the carbonyl carbons.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Identification of Key Functional Groups (C=O, N-H, triazole ring vibrations)
The IR spectrum would be expected to show distinct absorption bands confirming the presence of the key functional groups.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | Strong, very broad band |
| N-H Stretch (Amide) | 3400 - 3200 | Moderate, sharp band |
| C-H Stretch (Aromatic/Alkane) | 3150 - 3000 / 3000 - 2850 | Moderate to weak bands |
| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | Strong, sharp band |
| C=O Stretch (Amide) | 1680 - 1630 | Strong, sharp band (Amide I) |
| N-H Bend (Amide) | 1640 - 1550 | Moderate band (Amide II) |
| C=N & C=C Stretch (Triazole Ring) | 1600 - 1450 | Multiple moderate to weak bands |
Note: This table is predictive and not based on experimental data.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition. For 2-[2-(1H-1,2,4-triazol-1-yl)acetamido]acetic acid (C₆H₈N₄O₃), the exact molecular weight is 184.15 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement. The fragmentation pattern would likely show characteristic losses of CO₂, the glycine moiety, or the triazole ring, which would further support the proposed structure.
Expected Mass Spectrometry Data:
| Ion | Expected m/z | Description |
| [M+H]⁺ | 185.067 | Protonated molecular ion |
| [M+Na]⁺ | 207.049 | Sodium adduct |
| [M-COOH]⁺ | 139.062 | Loss of carboxyl group |
Note: This table is predictive and not based on experimental data.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula of this compound is C₆H₈N₄O₃, corresponding to a monoisotopic mass of 184.05964 Da. chemscene.comscbt.com
In a typical HRMS experiment using electrospray ionization (ESI) in positive ion mode, the compound is observed as a protonated molecule, [M+H]⁺. The high resolving power of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental formulas. The theoretical exact mass for the protonated ion of the title compound can be calculated and compared against an experimental value to confirm the molecular formula with a high degree of confidence, typically within a few parts per million (ppm).
Table 1: Theoretical HRMS Data for this compound This table presents calculated values. Experimental data was not available in the reviewed literature.
| Ion Species | Molecular Formula | Theoretical m/z |
|---|
Fragmentation Patterns (LC-MS/MS) for Structural Insights
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific experimental fragmentation data for this compound is not widely published, a theoretical fragmentation pathway can be proposed based on its chemical structure.
The most likely sites for fragmentation under collision-induced dissociation (CID) include the amide bond and the carboxylic acid group. Common fragmentation patterns for related 1,2,4-triazole (B32235) derivatives often involve the sequential loss of neutral molecules. researchgate.net A plausible fragmentation pathway for the protonated molecule (m/z 185.067) would involve:
Loss of water (-18 Da): A common initial fragmentation from the carboxylic acid moiety.
Loss of the carboxyl group (-45 Da): Cleavage resulting in the loss of the entire COOH group.
Amide Bond Cleavage: Scission of the C-N bond in the acetamido linkage, which would break the molecule into two primary fragments corresponding to the glycine portion and the triazolylacetyl portion.
Table 2: Plausible Product Ions in LC-MS/MS Fragmentation of [C₆H₈N₄O₃+H]⁺ This table presents a hypothetical fragmentation pattern based on chemical principles. Specific experimental data was not available in the reviewed literature.
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment Formula | Fragment m/z (Theoretical) |
|---|---|---|---|---|
| 185.067 | [M+H - H₂O]⁺ | Water (H₂O) | C₆H₇N₄O₂⁺ | 167.0569 |
| 185.067 | [M+H - HCOOH]⁺ | Formic Acid (CH₂O₂) | C₅H₇N₄O⁺ | 139.0619 |
| 185.067 | [C₄H₅N₄O]⁺ | Glycine (C₂H₅NO₂) | C₄H₅N₄O⁺ | 125.0463 |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. wikipedia.org This technique provides precise information on bond lengths, bond angles, and crystal packing. A search of the scientific literature and crystallographic databases did not yield a published crystal structure for this compound. Therefore, detailed crystallographic parameters such as the crystal system, space group, and unit cell dimensions are not available at this time.
Elemental Analysis for Compositional Verification
Elemental analysis is a standard procedure used to determine the mass percentages of the constituent elements in a compound. This technique provides an empirical validation of the molecular formula. The theoretical composition of this compound (C₆H₈N₄O₃) can be calculated based on its atomic weights. The results are typically compared with experimentally determined values, which should agree within a narrow margin (e.g., ±0.4%) to confirm the purity and identity of the compound.
Table 3: Elemental Composition of this compound This table presents calculated values based on the molecular formula. Experimentally found values were not available in the reviewed literature.
| Element | Symbol | Atomic Weight ( g/mol ) | % Composition (Calculated) |
|---|---|---|---|
| Carbon | C | 12.011 | 39.13% |
| Hydrogen | H | 1.008 | 4.38% |
| Nitrogen | N | 14.007 | 30.43% |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT, ab initio)
No published studies were found that performed quantum chemical calculations specifically on 2-[2-(1H-1,2,4-triazol-1-yl)acetamido]acetic acid. Research on other 1,2,4-triazole (B32235) derivatives has utilized DFT methods, often with functionals like B3LYP and basis sets such as 6-311+G**, to investigate molecular properties researchgate.net. Such studies typically provide insights into the electronic characteristics and reactivity of the molecules.
Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
There is no specific data available regarding the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or reactivity descriptors for this compound. For other substituted 1,2,4-triazoles, calculations have been used to determine parameters like HOMO-LUMO energy gaps, dipole moments, hardness, and electrophilicity indices to understand their chemical behavior researchgate.net.
Spectroscopic Property Prediction and Validation (e.g., NMR chemical shifts, vibrational frequencies)
Prediction and validation of spectroscopic properties for this compound have not been reported. In studies of different triazole derivatives, theoretical calculations are often used to compute 1H and 13C NMR chemical shifts and FT-IR vibrational frequencies, which are then compared with experimental data to confirm the molecular structure researchgate.netresearchgate.net.
Tautomeric Preferences and Energy Minima
The tautomeric preferences and energy minima for this compound have not been computationally investigated. The parent 1,2,4-triazole is known to exist in tautomeric equilibrium between the 1H and 4H forms, a phenomenon that is influenced by substitution and solvent effects rad-proceedings.org. Computational chemistry is a key tool for determining the relative energies of different tautomers to predict the most stable form.
Molecular Modeling and Dynamics Simulations
Specific molecular modeling and dynamics simulation studies for this compound are absent from the literature.
Conformational Analysis and Energy Landscapes
There are no published conformational analyses or energy landscapes for this compound. This type of study would involve mapping the potential energy surface of the molecule by rotating its single bonds to identify low-energy conformers and understand its flexibility, which is crucial for its interaction with biological targets.
In silico Prediction of Interactions (e.g., with non-human biological targets)
While in silico docking and molecular dynamics simulations are common for exploring the interactions of 1,2,4-triazole derivatives with various biological targets like enzymes or receptors pensoft.net, no such studies have been published for this compound against any non-human targets. These computational techniques are instrumental in predicting binding affinities and interaction modes, thereby guiding the development of new therapeutic agents mdpi.comajchem-a.com.
Prediction of Physicochemical Parameters Relevant to Research (e.g., pKa, solubility profiles)
A comprehensive search for computationally predicted physicochemical parameters for this compound yielded no specific data. There are no published studies presenting theoretical calculations of its acid dissociation constant (pKa) or its solubility profiles in various solvents.
While general computational methods for predicting pKa and solubility are well-established, such as those based on quantum mechanics, molecular dynamics, or machine learning algorithms, the application of these methods to this compound has not been documented in available scientific literature. Consequently, no data tables for predicted pKa or solubility can be generated for this compound at this time.
Quantitative Structure-Property Relationship (QSPR) Studies (for non-biological/non-clinical properties)
There are no specific Quantitative Structure-Property Relationship (QSPR) studies reported in the literature for this compound that focus on its non-biological or non-clinical properties. QSPR models are developed to correlate the chemical structure of compounds with their physical, chemical, or environmental properties. However, no such models have been developed or published for predicting properties like boiling point, melting point, vapor pressure, or other non-biological characteristics of this specific compound. Therefore, no detailed research findings or data tables related to QSPR for this molecule can be provided.
Interactions with Biological Systems in Vitro and in Silico
Enzyme Interaction and Modulation (in vitro and in silico studies, non-human derived)
Agonist or Antagonist Activity at Receptors (e.g., PPARs in cell lines, in vitro or in silico):No research detailing the interaction of this compound with PPARs or other receptors was found.
While the broader class of 1,2,4-triazole (B32235) derivatives has been extensively studied for a wide range of biological activities, this specific molecule does not appear to have been a subject of published research in these areas. To maintain scientific accuracy, no information from related but structurally different compounds can be extrapolated to "2-[2-(1H-1,2,4-triazol-1-yl)acetamido]acetic acid."
Disrupting Protein-Protein Interactions (in vitro studies with isolated proteins)
The targeted disruption of protein-protein interactions (PPIs) represents a modern approach in the development of therapeutic agents and novel herbicides. Small molecules are being investigated for their ability to inhibit the interaction between key plant enzymes, such as O-acetylserine sulfhydrylase (OASS) and serine acetyltransferase (SAT), which are crucial for the biosynthesis of cysteine. researchgate.net This strategy presents a promising avenue for creating herbicides with new modes of action, as resistance would require complementary mutations in both interacting protein partners. researchgate.net While this highlights the potential for small molecules, including pesticide-derived chemical leads, to function as PPI disruptors, specific in vitro studies demonstrating that this compound disrupts protein-protein interactions are not presently available in published research. The development of small-molecule modulators that covalently modify target residues is also an emerging strategy to influence PPIs with high selectivity. escholarship.org
Mechanism of Enzymatic or Protein Interaction (determined via in vitro assays or in silico modeling)
In silico modeling and in vitro assays for analogous compounds suggest that this compound likely interacts with enzymes through a combination of hydrogen bonding and coordination with metallic centers. The 1,2,4-triazole ring is a key functional group in a wide range of fungicides that act by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14-alpha demethylase (CYP51), which is essential for ergosterol (B1671047) biosynthesis. researchgate.net
Molecular docking studies on various 1,2,4-triazole derivatives reveal specific binding modes. For instance, derivatives containing amino acid fragments have been shown to exhibit strong binding affinity to 14α-demethylase (CYP51). nih.gov Similarly, in silico studies of 1,2,3-triazole acetic acid derivatives (an isomeric form) targeting the human prolyl hydroxylase domain-2 (PHD2) enzyme showed that the triazole ring and a carboxylate side chain are critical for interaction. qu.edu.qa Docking experiments predicted that the triazole nitrogen atoms could coordinate with the Fe(II) ion in the enzyme's active site, while the carboxylic acid group could form hydrogen bonds with key amino acid residues like Arg383. qu.edu.qa
| Derivative of 2-(1H-1,2,3-triazol-1-yl)acetic acid | Docking Score (kcal/mol) | Predicted Interactions |
| Compound 8 (2-[4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl]acetic acid) | -6.29 | Bidentate coordination with Fe(II); Hydrogen bonding with Arg383. qu.edu.qa |
| Compound 10 (2-[4-(2-Formylphenyl)-1H-1,2,3-triazol-1-yl]acetic acid) | -5.501 | Bidentate coordination with Fe(II); Hydrogen bonding with Arg383. qu.edu.qa |
| Compound 14 | -5.298 | Bidentate coordination with Fe(II); Hydrogen bonding with Arg383. qu.edu.qa |
| Bicyclic isoquinoline (B145761) (BIQ) (Control) | -7.191 | Not Applicable |
This table presents in silico docking results for derivatives of the isomeric compound 2-(1H-1,2,3-triazol-1-yl)acetic acid against the PHD2 enzyme, illustrating a potential mechanism of interaction for triazole-acetic acid structures.
Further in silico modeling of other 1,2,4-triazole coupled acetamide (B32628) derivatives has been performed to predict their binding affinity with various protein targets, corroborating biological activity data. mdpi.comresearchgate.net These studies collectively suggest that the this compound structure, with its triazole ring, amide linkage, and carboxylic acid function, has the potential to bind specifically to enzyme active sites, potentially leading to their inhibition.
Agricultural and Environmental Applications
The structural components of this compound suggest several potential roles in agriculture, from influencing plant growth to its formation as a metabolite of widely used agrochemicals.
Role as a Plant Growth Regulator
The acetic acid moiety in the subject compound is structurally related to auxins, a class of key plant hormones. bcpcpesticidecompendium.org Indole-3-acetic acid (IAA) is a natural auxin that regulates numerous growth processes, including cell division, root system development, and fruit setting. nih.govyoutube.com While acetic acid itself can act as a metabolic regulator in plants, enhancing tolerance to abiotic stresses like drought and salinity nih.gov, the specific plant growth regulating activities of this compound have not been documented. Its structural similarity to auxin-type compounds suggests a potential, though unconfirmed, role in modulating plant growth.
Use as a Safener in Crop Protection (reducing phytotoxic effects of agrochemicals)
Herbicide safeners are crucial in modern agriculture for protecting crops from the phytotoxic effects of herbicides, thereby enhancing selectivity. nih.gov Certain triazole derivatives are known to act as safeners. google.com For example, new herbicide introductions for cereals, such as those that inhibit the acetolactate-synthase (ALS) enzyme, often depend on safeners like cloquintocet-mexyl (B1217157) or mefenpyr-diethyl (B161882) for crop selectivity. nih.gov The mechanism of safeners typically involves inducing the expression of detoxification enzymes in the crop, such as cytochrome P450s and glutathione (B108866) S-transferases, which metabolize the herbicide into non-toxic forms. While various heteroaryloxyalkanoic acid derivatives have been patented for their safener effects google.com, there is no specific evidence from the available research to indicate that this compound is used commercially as a crop safener.
Environmental Fate and Transformation Products (e.g., as metabolites of known agrochemicals)
The compound this compound is closely related to common metabolites of triazole fungicides. Regulatory bodies like the U.S. EPA have assessed the risk of several triazole metabolites, including 1,2,4-triazole, triazole alanine (B10760859), and 1H-1,2,4-triazol-1-ylacetic acid (triazole acetic acid, TAA). fao.orgepa.gov These compounds are recognized as significant transformation products of parent triazole fungicides in the environment. fao.orgepa.gov
In plants, the metabolic pathway often involves the conjugation of the 1,2,4-triazole molecule to serine, forming triazole alanine. epa.gov This conjugate can then be further oxidized to create triazole acetic acid (TAA), which along with triazole alanine, represents a primary terminal form of the triazole ring in plants. epa.gov The subject compound, this compound, is a conjugate of a triazole acetamide and glycine (B1666218). The formation of such amino acid conjugates is a well-known detoxification pathway for xenobiotics in plants. Therefore, it is plausible that this compound is a secondary metabolite formed during the degradation of certain triazole-based agrochemicals. Triazole acetic acid and other triazole metabolites are primarily associated with plant commodities. fao.orgepa.gov
In vitro Studies on Pest Control Mechanisms (e.g., insecticidal activity against target pests)
The 1,2,4-triazole scaffold is a core component of many successful agrochemicals, including insecticides and fungicides. nih.gov While no in vitro pest control studies have been published for this compound specifically, numerous studies on structurally related derivatives demonstrate a wide range of pesticidal activities.
| Compound Class | Target Pest(s) | In Vitro Activity Noted |
| 1,2,4-Triazole derivatives with trifluoroacetyl moieties | Nilaparvata lugens (Brown planthopper), Aphis craccivora (Cowpea aphid) | High insecticidal activity observed at 100 mg/L concentration. nih.gov |
| Novel 1,2,4-triazole derivatives | Aphis rumicis (Black bean aphid) | Several synthesized compounds showed insecticidal activity. researchgate.net |
| Triazone derivatives with hydrazone moieties | Aphis craccivora (Cowpea aphid) | Some derivatives exhibited aphicidal activity comparable to the commercial insecticide pymetrozine. mdpi.com |
| 1,2,4-Triazole derivatives with amino acid fragments | Physalospora piricola (Apple ring rot fungus) | Certain compounds showed exceptional antifungal activity, with EC50 values lower than the commercial fungicide mefentrifluconazole. nih.gov |
This table summarizes the reported in vitro pesticidal activities of various classes of 1,2,4-triazole derivatives against selected agricultural pests.
These findings indicate that the 1,2,4-triazole chemical class is highly active against a variety of agricultural pests. The inclusion of an amino acid fragment, as seen in the subject compound, has been shown to be compatible with, and in some cases enhance, the antifungal activity of the triazole core. nih.gov
Future Perspectives and Emerging Research Directions
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The future synthesis of 2-[2-(1H-1,2,4-triazol-1-yl)acetamido]acetic acid and its analogs will likely move beyond traditional batch processes towards more efficient, sustainable, and scalable methods. Based on progress with structurally related compounds, several key areas of exploration are anticipated. rsc.orgchemrxiv.org One of the most promising avenues is the adoption of continuous-flow chemistry, which has been successfully used for the metal-free synthesis of related compounds like 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid. rsc.orgchemrxiv.org This approach offers enhanced safety, higher yields, and reduced environmental impact by minimizing solvent use and avoiding complex purification steps like chromatography. rsc.org
Other modern synthetic strategies are also ripe for application. researchgate.net Techniques such as microwave-assisted synthesis could dramatically reduce reaction times, while catalytic approaches, including the use of ionic liquids or novel transition-metal catalysts, could improve efficiency and selectivity. researchgate.netnih.gov The Pinner reaction, a classic method for creating imidates that can then be cyclized, offers a robust route to substituted 2-(1H-1,2,4-triazol-3-yl)acetates, which are precursors to the acetic acid moiety. nih.gov Furthermore, the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," presents a powerful tool for efficiently coupling the triazole core to various functional groups, including amino acid derivatives. mdpi.comchemijournal.com
| Methodology | Potential Advantages for Synthesis | Relevant Precedent/Concept |
| Continuous-Flow Chemistry | Improved safety, higher yields, atom economy, reduced waste, scalability. rsc.org | Successful synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid. rsc.orgchemrxiv.org |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. researchgate.net | Widely used for accelerating synthesis of N-heterocycles. researchgate.net |
| Catalytic Approaches (e.g., Ionic Liquids) | Catalyst reusability, mild reaction conditions, unique selectivity. nih.gov | Application of ionic liquid catalysts in triazole synthesis. nih.gov |
| Pinner Strategy | Access to key triazolylacetate intermediates from readily available nitriles. nih.gov | Established route for α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates. nih.gov |
| Click Chemistry (CuAAC) | High efficiency and regioselectivity for conjugating molecular fragments. mdpi.com | Synthesis of triazole-linked nucleoside-amino acid conjugates. mdpi.com |
Development of Advanced Spectroscopic and Analytical Techniques for Characterization and Detection
A thorough understanding of this compound requires a robust analytical toolkit for its unambiguous characterization and sensitive detection. While standard spectroscopic methods such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) will be foundational for confirming its molecular structure, future work must focus on developing more advanced and specialized techniques. acs.orgnih.gov
Single-crystal X-ray diffraction will be crucial for determining the precise three-dimensional structure, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern its solid-state properties. mdpi.com This information is invaluable for understanding its physical characteristics and for validating computational models.
Beyond structural confirmation, the development of validated quantitative analytical methods is a key future direction. High-Performance Liquid Chromatography (HPLC), potentially coupled with tandem mass spectrometry (LC-MS/MS), will be essential for detecting and quantifying the compound at trace levels in complex matrices, such as in environmental samples or during in vitro biological assays. The establishment of such methods is a prerequisite for any meaningful investigation into its stability, reactivity, and potential biological or agricultural roles.
| Technique | Purpose | Key Information Provided |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Structural Elucidation | Connectivity of atoms, chemical environment of nuclei. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Precise mass-to-charge ratio, elemental composition. nih.gov |
| Single-Crystal X-ray Diffraction | 3D Structural Determination | Bond lengths, bond angles, crystal packing, intermolecular forces. mdpi.com |
| HPLC / LC-MS/MS | Quantification and Detection | Purity analysis, detection in complex matrices, metabolic studies. |
| FTIR Spectroscopy | Functional Group Identification | Presence of key bonds (C=O, N-H, C-N). acs.org |
Deeper Computational Insights into Reactivity and Biological Interactions
Computational chemistry offers a powerful, predictive lens through which to investigate the properties of this compound before committing to extensive laboratory work. Future research will heavily rely on in silico methods to provide a deeper understanding of its electronic structure, reactivity, and potential biological interactions. mdpi.com
Density Functional Theory (DFT) calculations can be employed to predict its optimized geometry, vibrational frequencies (for comparison with IR spectra), and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.gov This analysis helps in understanding the molecule's kinetic stability and chemical reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps can further identify electron-rich and electron-deficient regions, predicting sites susceptible to electrophilic and nucleophilic attack.
To explore its biological potential, molecular docking and molecular dynamics (MD) simulations are indispensable tools. nih.gov Docking studies can screen the compound against libraries of known biological targets, such as fungal enzymes (e.g., lanosterol (B1674476) 14α-demethylase, CYP51) or human proteins, to predict binding affinities and modes of interaction. nih.govnih.gov Subsequent MD simulations can then assess the stability of these predicted ligand-protein complexes over time, providing a more dynamic and realistic picture of the binding interactions. mdpi.com These computational approaches are crucial for generating hypotheses and rationally guiding the design of future derivatives. mdpi.com
| Computational Method | Objective | Predicted Outputs |
| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. | Optimized geometry, HOMO-LUMO gap, vibrational frequencies, MEP maps. nih.gov |
| Molecular Docking | Predict binding to biological targets. | Binding affinity (scoring), interaction poses, identification of key residues. nih.gov |
| Molecular Dynamics (MD) Simulation | Analyze dynamic stability of complexes. | Ligand-protein stability, conformational changes, free energy of binding. mdpi.com |
| QSAR (Quantitative Structure-Activity Relationship) | Relate chemical structure to biological activity. | Predictive models for activity based on physicochemical properties. |
Expansion of Applications in Diverse Chemical Fields (e.g., catalysis, advanced materials)
The unique structural features of this compound—a heterocyclic triazole ring, an amide linkage, and a carboxylic acid group—make it an intriguing candidate for applications beyond biology. The triazole ring is known for its ability to coordinate with metal ions, making it a valuable building block in materials science. chemijournal.comchemijournal.com
Future research could explore the use of this compound as an organic linker for the synthesis of novel Metal-Organic Frameworks (MOFs) or coordination polymers. researchgate.net The presence of multiple nitrogen atoms in the triazole ring and the carboxylate group from the glycine (B1666218) moiety provide versatile coordination sites. The resulting materials could be investigated for applications in gas storage, separation, or heterogeneous catalysis. chemijournal.com
The molecule's potential role in catalysis itself warrants investigation. Triazole derivatives have been explored as organocatalysts and as ligands for transition-metal catalysts. researchgate.netmdpi.com The specific combination of functional groups in this triazole-glycine conjugate could offer unique steric and electronic properties for catalyzing a range of organic transformations. Furthermore, its ability to form stable complexes could be harnessed in the development of new chemosensors, where binding to a specific metal ion could trigger a detectable optical or electrochemical response. researchgate.net
Targeted Investigation of Non-Clinical Biological Mechanisms and Agricultural Roles
The 1,2,4-triazole (B32235) core is a well-established pharmacophore in agriculture, forming the backbone of numerous fungicides, herbicides, and plant growth regulators. researchgate.netrjptonline.org A primary future research direction will be to systematically investigate whether this compound possesses similar properties. The most common mechanism of action for triazole fungicides is the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme essential for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. nih.gov In vitro assays against a panel of phytopathogenic fungi could determine its antifungal efficacy and whether it operates through this established pathway. nih.govrjptonline.org
Beyond its potential as a fungicide, its role as a plant growth regulator should also be explored. rjptonline.org Some triazoles function by inhibiting gibberellin biosynthesis, which can lead to desirable traits like reduced lodging and increased root development. The impact of this compound on seed germination and plant development could be a fruitful area of study.
In non-clinical biological research, the triazole scaffold is recognized for its broad range of activities, including the inhibition of various enzymes. nih.govchemmethod.com High-throughput screening of the compound against panels of kinases, proteases, and other enzymes could uncover novel inhibitory activities, providing starting points for new academic research programs. nih.gov
| Potential Role | Governing Mechanism | Research Approach |
| Fungicide | Inhibition of ergosterol biosynthesis via CYP51 enzyme. nih.gov | In vitro screening against pathogenic fungi (e.g., Fusarium, Alternaria). |
| Herbicide | Inhibition of key plant enzymes (e.g., in amino acid synthesis). | Germination and growth assays on various plant species. |
| Plant Growth Regulator | Interference with plant hormone biosynthesis (e.g., gibberellins). rjptonline.org | Analysis of plant morphology, root/shoot growth, and hormone levels. |
| Enzyme Inhibitor | Competitive or non-competitive binding to enzyme active sites. | High-throughput screening against enzyme panels (kinases, proteases, etc.). |
Design of Next-Generation Triazole-Glycine Derivatives with Enhanced Academic Utility
The true academic potential of this compound may lie in its use as a versatile molecular scaffold for creating libraries of novel derivatives. nih.gov By systematically modifying its structure, researchers can fine-tune its physicochemical and biological properties for specific applications.
One clear strategy involves replacing the glycine unit with other natural or unnatural amino acids. nih.govresearchgate.net This would generate a family of triazole-amino acid conjugates with varying side chains, allowing for a detailed exploration of structure-activity relationships (SAR) for any identified biological activity. nih.gov For instance, incorporating hydrophobic or aromatic amino acids could enhance binding to nonpolar pockets in a target enzyme. nih.gov
Another approach is the functionalization of the triazole ring itself, a strategy that is synthetically accessible. nih.gov Adding substituents at the available carbon positions of the triazole ring could modulate its electronic properties and steric profile, leading to derivatives with enhanced potency or selectivity. Guided by computational modeling, these modifications can be rationally designed to optimize interactions with a specific biological target or to create compounds with tailored properties, such as fluorescence for use as molecular probes in cell biology. mdpi.com
Q & A
Q. What are the common synthetic routes for 2-[2-(1H-1,2,4-triazol-1-yl)acetamido]acetic acid, and how are reaction conditions optimized to improve yield?
The synthesis typically involves coupling 1H-1,2,4-triazole derivatives with acetamide precursors. For example, refluxing 2-(1H-1,2,4-triazol-1-yl)acetic acid with Zn(NO₃)₂·6H₂O and NaOH in ethanol under controlled conditions produces crystalline complexes, as confirmed by X-ray diffraction . Continuous-flow systems have been employed to enhance sustainability and efficiency, reducing reaction times and improving reproducibility . Key optimization parameters include temperature control, solvent selection (e.g., ethanol or acetonitrile), and stoichiometric ratios of reactants.
Q. How is the purity and structural integrity of the compound validated after synthesis?
Characterization methods include:
- Elemental analysis to confirm empirical formulas (e.g., C₈H₈ZnN₆O₄) .
- X-ray crystallography to resolve crystal structures and confirm ligand coordination .
- HPLC-DAD for quantifying active pharmaceutical ingredients and detecting impurities, as demonstrated in studies of similar triazole derivatives .
Q. What spectroscopic techniques are used to analyze the compound’s functional groups and stability?
- FT-IR identifies key functional groups (e.g., triazole C-N stretching at ~1500 cm⁻¹ and carboxylic acid O-H vibrations at ~2500–3300 cm⁻¹).
- NMR (¹H and ¹³C) confirms proton environments and carbon frameworks, particularly the acetamido and triazole moieties.
- UV-Vis spectroscopy monitors stability under varying pH and temperature conditions .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced biological activity?
Quantum chemical calculations and reaction path search algorithms (e.g., ICReDD’s approach) predict optimal reaction pathways and intermediates. These methods reduce experimental trial-and-error by identifying favorable conditions (e.g., solvent polarity, temperature) and substituent effects on reactivity . For example, modifying the triazole’s substituents (e.g., amino or thiophenyl groups) can enhance interactions with biological targets .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
Discrepancies often arise from variations in substituent electronic effects or steric hindrance. Systematic approaches include:
- Structure-activity relationship (SAR) studies to correlate substituent position/type with activity.
- Kinetic assays to compare binding affinities or enzyme inhibition rates.
- Molecular docking to visualize interactions with target proteins (e.g., antimicrobial or anticancer targets) .
Q. How are reaction by-products minimized during large-scale synthesis, and what analytical tools detect trace impurities?
- Continuous-flow synthesis reduces side reactions by ensuring precise mixing and temperature control .
- LC-MS and HPLC-UV identify low-abundance impurities (e.g., unreacted intermediates or hydrolysis products).
- Mass spectrometry quantifies by-products and verifies their structures .
Q. What methodologies enable the construction of combinatorial libraries using this compound as a scaffold?
Selective modification of the triazole ring’s substituents (e.g., introducing amino or thiol groups) allows diversification. For example:
- 1,3-dipolar cycloaddition with azides generates triazole derivatives for peptidomimetic libraries .
- Solid-phase synthesis facilitates high-throughput screening of derivatives for biological activity .
Methodological Considerations
Q. How are kinetic studies designed to elucidate the compound’s reaction mechanisms?
- Pseudo-first-order conditions isolate the rate dependence on a single reactant.
- Stopped-flow spectroscopy captures rapid intermediate formation (e.g., acyl transfer or cyclization steps).
- Isotopic labeling (e.g., ¹⁵N or ²H) tracks atom-specific pathways .
Q. What experimental designs address challenges in crystallizing the compound for X-ray studies?
- Solvent screening (e.g., ethanol/water mixtures) promotes slow evaporation and crystal growth.
- Seeding techniques introduce pre-formed microcrystals to induce nucleation.
- pH adjustment ensures deprotonation of carboxylic acid groups for stable lattice formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
